molecular formula C20H15BrN2O2S2 B2457958 3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687567-54-0

3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2457958
CAS No.: 687567-54-0
M. Wt: 459.38
InChI Key: GLMJONVGOHSPMS-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15BrN2O2S2 and its molecular weight is 459.38. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-bromophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMJONVGOHSPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class and exhibits a unique structural configuration that contributes to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C20H15BrN2O2S2
  • Molecular Weight: 459.38 g/mol

The compound features a thieno[3,2-d]pyrimidin-4-one core linked to a 4-bromophenyl group and a sulfanyl moiety attached to a phenylethyl ketone. This combination of functional groups is believed to enhance its biological activity.

Antitumor Activity

Recent studies indicate that compounds with similar thienopyrimidine structures demonstrate significant antitumor properties. For instance, derivatives have been evaluated for their inhibitory effects on carbonic anhydrases (hCA IX and hCA XII), which are implicated in tumor growth and metastasis. The specific compound under discussion has shown promise in inhibiting these enzymes, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound's structural features suggest it may exhibit enzyme inhibition properties. Compounds with similar thienopyrimidine frameworks have been reported to inhibit acetylcholinesterase (AChE) and urease, which are critical in various biological processes. The inhibition of these enzymes is vital for developing treatments for conditions such as Alzheimer's disease and gastric ulcers .

Antibacterial Activity

Preliminary evaluations of related compounds indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the bromophenyl group may enhance the compound's interaction with bacterial cell membranes, contributing to its antimicrobial efficacy .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the thieno[3,2-d]pyrimidinone core.
  • Introduction of the bromophenyl group.
  • Addition of the sulfanyl moiety.

These steps require careful optimization to ensure high yield and purity of the final product.

Case Studies and Research Findings

Several studies have highlighted the biological potential of thienopyrimidine derivatives:

StudyFindings
Demonstrated antitumor activity against hCA IX and hCA XII.
Evaluated enzyme inhibition properties with significant AChE inhibition noted.
Reported moderate antibacterial activity against multiple strains.

These findings underscore the importance of further research into the pharmacological applications of this compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that derivatives of thienopyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The unique combination of functional groups in this compound may enhance its efficacy against various cancer types.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Related thienopyrimidine derivatives have been investigated for their ability to combat bacterial infections, indicating that this compound may also exhibit similar effects against pathogens.

Enzyme Inhibition

There is evidence that compounds in this class can act as inhibitors for various enzymes involved in disease pathways. For example, some thienopyrimidine derivatives have shown promise in inhibiting enzymes linked to cancer progression. This suggests that 3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one could serve as a lead compound for developing enzyme inhibitors.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that related thienopyrimidine compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could be effective against resistant strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(4-bromophenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodology : Optimize a one-step synthesis using thiourea derivatives and catalytic acids (e.g., p-toluenesulfonic acid) under reflux conditions. Monitor reaction progress via TLC and purify via recrystallization (methanol or acetone-water mixtures). Key intermediates like 4-bromophenyl precursors should be characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity .
  • Experimental Design : Use a split-plot design to test variables (temperature, solvent, catalyst loading) with replicates (4 replicates per condition) to ensure reproducibility. Analyze yields and purity via HPLC-MS .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : Perform single-crystal X-ray diffraction to resolve the thieno[3,2-d]pyrimidinone core. Compare bond lengths and dihedral angles (e.g., bromophenyl vs. thioether substituents) to DFT-optimized models. Centrosymmetric dimers linked by hydrogen bonds (N–H⋯S) may indicate packing stability .
  • Data Analysis : Calculate root-mean-square (r.m.s.) deviations for coplanarity of the pyrimidinone ring (<0.05 Å acceptable). Use software like Mercury or Olex2 for crystallographic refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1H-NMR to confirm substituent integration (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm). 13C^{13}C-NMR should resolve carbonyl (C=O) at ~170 ppm and thiocarbonyl (C=S) at ~120 ppm. High-resolution MS (ESI+) confirms molecular weight .
  • Advanced Tip : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydrothieno ring system .

Advanced Research Questions

Q. How can computational modeling predict the compound’s drug-like properties and bioavailability?

  • Methodology : Use SwissADME or Schrödinger’s QikProp to calculate logP (target <5), topological polar surface area (TPSA <140 Ų), and Lipinski’s rule compliance. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .
  • Data Contradiction : If experimental logP (e.g., via shake-flask) conflicts with computational values, re-evaluate protonation states or solvent models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis of dose-response curves (IC50/EC50) from independent assays (e.g., kinase inhibition vs. cytotoxicity). Use ANOVA to identify variability sources (e.g., cell line differences, solvent effects) .
  • Case Study : If antibacterial activity varies, test against Gram-positive vs. Gram-negative panels under standardized CLSI protocols .

Q. How does the compound’s stability under environmental or physiological conditions affect experimental outcomes?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Assess hydrolytic degradation (pH 1–9 buffers) and photostability (ICH Q1B guidelines). Identify degradation products via LC-MS/MS .
  • Advanced Design : Use QSAR models to predict abiotic transformation pathways (e.g., hydrolysis of the thioether bond) .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodology : Employ UPLC-PDA with a C18 column (1.7 µm) for separation. Validate using ICH Q2(R1) guidelines (LOQ <0.1%). For genotoxic impurities, use LC-MS/MS with MRM mode .
  • Data Interpretation : Compare impurity profiles across synthetic routes (e.g., thiourea vs. isothiocyanate intermediates) to optimize purity .

Methodological Framework for Research Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Framework :

  • Core Modifications : Synthesize analogs with halide substitutions (Cl, F) on the bromophenyl group.
  • Side-Chain Variations : Replace the 2-oxo-2-phenylethylthio group with alkyl/aryl thioethers.
  • Biological Testing : Screen against target panels (e.g., kinases, GPCRs) using fluorescence polarization assays .
    • Statistical Analysis : Use principal component analysis (PCA) to correlate structural descriptors (Hammett σ, molar refractivity) with activity .

Q. What experimental controls are essential for pharmacological assays involving this compound?

  • Controls :

  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only samples.
  • Cytotoxicity Controls : Use HEK293 or HepG2 cells to rule out nonspecific toxicity .
    • Data Validation : Apply Grubbs’ test to exclude outliers in dose-response data .

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